molecular formula C35H40Cl2N4O6 B1676020 Manidipine dihydrochloride CAS No. 89226-75-5

Manidipine dihydrochloride

Cat. No.: B1676020
CAS No.: 89226-75-5
M. Wt: 683.6 g/mol
InChI Key: JINNGBXKBDUGQT-UHFFFAOYSA-N
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Description

Manidipine dihydrochloride is a dihydropyridine calcium channel blocker used to treat hypertension . It is selective for vasculature and does not produce effects on the heart at clinically relevant dosages .


Synthesis Analysis

This compound can be synthesized through a reaction with para-dimethylaminobenzaldehyde (PDAB), N-napthylethylenediamine dihydrochloride (NEDD), and 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) in the presence of ferric chloride .


Molecular Structure Analysis

The molecular formula of this compound is C35H38N4O6.2HCl . The molecular weight is 683.62 .


Chemical Reactions Analysis

This compound reacts with para-dimethylaminobenzaldehyde (PDAB) and methanolic sulfuric acid at room temperature to form a green chromogen measured at 436.97 nm . It also reacts with diazotized drug with N-napthylethylenediamine dihydrochloride (NEDD) to form a pink chromogen measured at 550.20 nm .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 683.62 . It is soluble in DMSO at 20 mg/mL . It is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives .

Scientific Research Applications

Vasodilatory and Hypertensive Management

Manidipine is a lipophilic, third-generation dihydropyridine calcium channel antagonist, primarily used in the management of hypertension. It has a high selectivity for the vasculature, inducing significant peripheral vasodilation without substantial cardiodepression. This attribute makes it effective in lowering blood pressure in patients with mild-to-moderate hypertension, including both younger and elderly adults. Its gradual onset and long duration of action allow for once-daily administration, which is beneficial for patient compliance (McKeage & Scott, 2004) (Roca-Cusachs & Triposkiadis, 2005).

Renal Effects

Manidipine shows beneficial effects on renal function, independent of its antihypertensive effects. It dilates both efferent and afferent renal arterioles, potentially offering renal protection. This characteristic is particularly relevant for hypertensive patients with comorbidities like type 2 diabetes mellitus or renal impairment (Tikhonoff et al., 2004).

Antiviral Potential

A novel application of manidipine dihydrochloride is its potential repurposing as an anti-human cytomegalovirus (HCMV) agent. It has been found to inhibit the replication of various HCMV strains, including those resistant to standard DNA polymerase inhibitors. This antiviral activity is specific to HCMV and does not extend to other DNA and RNA viruses, highlighting its potential in managing HCMV infections, especially in immunocompromised patients and pregnant women (Mercorelli et al., 2018).

Gene Expression Modulation

Research indicates that manidipine can influence the expression of genes related to adipocyte differentiation and vascular smooth muscle cells (VSMCs). It appears to preserve PPARγ activity in mature adipocytes and influences the expression of genes like Scarb1 and Cd36. These subtle changes in gene expression patterns suggest potential roles in metabolic regulation and vascular health (Buset-Ríos et al., 2015).

Anti-inflammatory Properties

Manidipine has demonstrated anti-inflammatory properties in human endothelial cells and macrophages. It can inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), suggesting a role beyond blood pressure management. This anti-inflammatory action, which is not directly related to its calcium channel blocking activity, might be attributed to its high lipophilicity and antioxidant properties (Costa et al., 2010).

Pharmaceutical

Applicationsthis compound has been the focus of research in the field of pharmaceutical sciences, particularly in improving drug delivery and stability. For instance, a spectrophotometric method was developed to determine this compound in bulk, based on the formation of a charge-transfer complex with iodine. This method offers a promising approach for the assay of dosage forms of the drug (De Laurentis et al., 2001). Additionally, research into the stability of solid dispersions of manidipine with polyethylene glycol 4000/copovidone blends has been conducted to increase the solubility and improve the stability of the drug, indicating its potential in enhancing oral bioavailability (Chamsai et al., 2017).

Antihypertensive Efficacy in Specific Populations

The efficacy of manidipine in treating hypertension in patients with comorbid conditions, such as type 2 diabetes and non-diabetic chronic kidney disease, has been studied extensively. Manidipine demonstrates effective blood pressure reduction while maintaining a favorable metabolic profile, making it suitable for patients with hypertension and diabetes. Moreover, it shows comparable efficacy and tolerability to other antihypertensive drugs in these patient populations, supporting its use as a first-line treatment option (Roca-Cusachs et al., 2008) (Del Vecchio et al., 2004).

Safety and Hazards

Manidipine dihydrochloride is toxic if swallowed . It should be handled with personal protective equipment and face protection . Avoid getting it in eyes, on skin, or on clothing . Avoid dust formation and do not breathe dust, vapor, mist, or gas . It should be used only under a chemical fume hood .

Biochemical Analysis

Biochemical Properties

Manidipine dihydrochloride interacts with L- and T-type voltage-dependent calcium channels on smooth muscle cells . By binding to these channels, it blocks the entrance of extracellular calcium into the cell, preventing contraction . This results in vasodilation, which decreases blood pressure .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It produces vasodilation, resulting in lower blood pressure . Additionally, it produces renal vasodilation and an increase in natriuresis . This likely contributes to the antihypertensive effect by reducing blood volume .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with L- and T-type voltage-dependent calcium channels on smooth muscle cells . It binds to these channels and dissociates slowly, blocking the entrance of extracellular calcium into the cell and preventing contraction . This produces vasodilation which decreases blood pressure .

Temporal Effects in Laboratory Settings

The onset of inhibition of calcium influx by this compound is gradual and is maintained for prolonged periods after washout in in vitro and in vivo studies . The effects are maintained for the 24-hour dose interval in hypertensive patients .

Metabolic Pathways

This compound is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives . These make up 4-7% and 22-24% of the dose excreted in the urine .

Transport and Distribution

This compound is 99% bound to human plasma proteins . It is eliminated through extensive metabolism, with 63% eliminated in the feces and 31% in the urine as metabolites .

Subcellular Localization

Given its mechanism of action, it can be inferred that it localizes to the cell membrane where it interacts with L- and T-type voltage-dependent calcium channels on smooth muscle cells .

Properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINNGBXKBDUGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-50-6 (Parent)
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020796
Record name Manidipine dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89226-75-5
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MANIDIPINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Manidipine base was dissolved in acetone (15 ml). The pH of the solution was adjusted to 1-1.5 with IPA-HCl solution with constant stifling to get manidipine Dihydrochloride. The reaction mass was filtered and dried for 2 hours (yield: 3 gm).
Quantity
0 (± 1) mol
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15 mL
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IPA HCl
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Manidipine dihydrochloride exert its antihypertensive effect?

A1: this compound is a dihydropyridine calcium channel blocker. It primarily targets L-type calcium channels found in vascular smooth muscle cells. [, , , , , , ] By inhibiting calcium influx through these channels, this compound prevents muscle contraction, leading to vasodilation and a reduction in blood pressure. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C30H38N4O6 · 2HCl and a molecular weight of 603.57 g/mol. [, ]

Q3: Are there any known interactions between this compound and excipients used in pharmaceutical formulations?

A3: Yes, research indicates a potential interaction between this compound and lactose monohydrate, a commonly used excipient. [, ] This interaction seems to be accelerated under compression and involves the water of crystallization within lactose monohydrate. [, ]

Q4: How does the particle size of lactose monohydrate influence its interaction with this compound?

A4: Studies show that the particle size of lactose monohydrate can significantly impact its interaction with this compound. [] Larger particle sizes of lactose monohydrate appear to exhibit a different interaction profile with this compound compared to smaller particle sizes, particularly under compression. []

Q5: Does the presence of magnesium stearate influence the interaction between this compound and lactose monohydrate?

A5: Yes, the addition of magnesium stearate, a common lubricant in pharmaceutical formulations, has been shown to affect the interaction between this compound and lactose monohydrate. [] Increasing the amount of magnesium stearate appears to modify the thermal behavior of the mixture under compression. []

Q6: What are the differences in powder properties between this compound and Benidipine hydrochloride?

A6: While both this compound and Benidipine hydrochloride are 1,4-dihydropyridine calcium channel blockers with similar physicochemical properties, they exhibit distinct powder properties. [, ] this compound demonstrates greater adherence compared to Benidipine hydrochloride, as evidenced by thermal analysis and mechanical studies. []

Q7: What analytical techniques are commonly employed to study this compound?

A7: Various analytical methods are used to study this compound, including: - High-performance liquid chromatography (HPLC) [, , , ] - Differential scanning calorimetry (DSC) [, , , ]- Visible spectrophotometry []- Raman spectroscopy []- Electrochemical methods like cyclic voltammetry and differential pulse polarography [, ]

Q8: Are there stability-indicating analytical methods available for this compound?

A9: Yes, researchers have developed and validated stability-indicating HPLC and HPTLC methods for quantifying this compound in both bulk drug and pharmaceutical formulations. [, ] These methods can effectively separate and quantify the drug from its degradation products. [, ]

Q9: Has this compound been explored for drug delivery applications?

A10: Yes, research explored the potential of using Poly(ε-caprolactone) (PCL) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) microparticles as carriers for the controlled oral delivery of this compound. [] These microparticles demonstrated sustained drug release and prolonged antihypertensive effects in animal studies. []

Q10: Are there any studies on the pharmacokinetics of this compound in specific patient populations?

A11: Yes, studies investigated the pharmacokinetics of this compound in patients with hepatic impairment. [, ] These studies showed altered pharmacokinetic parameters in patients with moderate hepatic impairment, suggesting a need for dose adjustment in these individuals. [, ]

Q11: Have any pharmacokinetic interaction studies been conducted with this compound?

A12: Yes, a study examined the potential for pharmacokinetic interactions between this compound and Delapril, an angiotensin-converting enzyme inhibitor. [, ] While co-administration resulted in minor alterations in the pharmacokinetic parameters of both drugs, the changes were deemed clinically insignificant. [, ]

Q12: Have the optical isomers of this compound been synthesized and studied?

A13: Yes, both (+)- and (-)-enantiomers of this compound have been synthesized and their biological activities evaluated. [] Notably, the (S)-(+)-enantiomer exhibited significantly higher potency as an antihypertensive agent compared to the (R)-(-)-enantiomer in preclinical studies. []

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